2-Fluoro-N-(4-{3-[4-(2-fluorobenzamido)phenoxy]phenoxy}phenyl)benzamide
Description
Properties
Molecular Formula |
C32H22F2N2O4 |
|---|---|
Molecular Weight |
536.5 g/mol |
IUPAC Name |
2-fluoro-N-[4-[3-[4-[(2-fluorobenzoyl)amino]phenoxy]phenoxy]phenyl]benzamide |
InChI |
InChI=1S/C32H22F2N2O4/c33-29-10-3-1-8-27(29)31(37)35-21-12-16-23(17-13-21)39-25-6-5-7-26(20-25)40-24-18-14-22(15-19-24)36-32(38)28-9-2-4-11-30(28)34/h1-20H,(H,35,37)(H,36,38) |
InChI Key |
VGFFHXOBRUOTNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC(=CC=C3)OC4=CC=C(C=C4)NC(=O)C5=CC=CC=C5F)F |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Nitrophenol Derivatives
The central benzene ring is functionalized with phenoxy groups via Ullmann coupling or nucleophilic aromatic substitution. For example, 1,3-dihydroxybenzene (resorcinol) reacts with 4-iodonitrobenzene in the presence of copper(I) iodide and a base to yield 3-(4-nitrophenoxy)phenol.
Reaction conditions :
-
Catalyst : CuI (10 mol%).
-
Ligand : 1,10-Phenanthroline (20 mol%).
-
Solvent : Dimethylformamide (DMF).
-
Temperature : 110°C, 24 hours.
-
Yield : ~65%.
Reduction of Nitro Groups to Amines
The nitro groups are reduced to amines using hydrogenation or catalytic transfer hydrogenation. For instance, 4-{3-[4-nitrophenoxy]phenoxy}nitrobenzene is treated with H₂/Pd/C in ethanol to produce 4-{3-[4-aminophenoxy]phenoxy}aniline.
Characterization data :
-
Melting Point : 145–147°C.
-
IR (KBr) : 3370 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C=C aromatic).
-
LC-MS (ESI) : m/z = 349 [M+H]⁺.
Amidation with 2-Fluorobenzoyl Chloride
Activation of 2-Fluorobenzoic Acid
2-Fluorobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux.
Procedure :
-
Reactants : 2-Fluorobenzoic acid (10 mmol), SOCl₂ (15 mmol).
-
Conditions : Reflux at 70°C for 3 hours.
-
Workup : Excess SOCl₂ is removed under reduced pressure.
Coupling with the Diphenoxybenzene Diamine
The diamine intermediate reacts sequentially with 2-fluorobenzoyl chloride in anhydrous tetrahydrofuran (THF) using Na₂CO₃ as a base.
Stepwise protocol :
-
First amidation :
-
Reactants : 4-{3-[4-aminophenoxy]phenoxy}aniline (1 eq), 2-fluorobenzoyl chloride (1 eq).
-
Base : Na₂CO₃ (1.5 eq).
-
Solvent : THF, room temperature, 6 hours.
-
Yield : 80%.
-
-
Second amidation :
-
The mono-amide intermediate reacts with a second equivalent of 2-fluorobenzoyl chloride under identical conditions.
-
Yield : 75%.
-
Characterization of final product :
-
Melting Point : 172–174°C.
-
IR (KBr) : 3320 cm⁻¹ (N–H stretch), 1675 cm⁻¹ (C=O amide).
-
¹H NMR (DMSO-d₆, 500 MHz) : δ 10.18 (s, 2H, NH), 8.07–7.30 (m, 16H, aromatic).
-
LC-MS (ESI) : m/z = 594 [M+H]⁺.
Optimization and Challenges
Regioselectivity in Phenoxy Group Formation
Ullmann coupling occasionally yields para/meta isomeric byproducts. Employing bulky ligands (e.g., 2,2,6,6-tetramethylheptanedione) improves para selectivity.
Amidation Side Reactions
Over-reaction or oligomerization is mitigated by stepwise addition of acid chloride and strict stoichiometric control.
Comparative Analysis of Alternative Routes
Chemical Reactions Analysis
Amide Formation
The synthesis begins with the reaction of 4-aminobenzoic acid or substituted benzoyl chlorides (e.g., 2-fluorobenzoyl chloride) with Na₂CO₃ in THF. This forms benzamide derivatives , which serve as intermediates for subsequent reactions. The amide bond formation is driven by the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by deprotonation .
Phenoxylation and Cyclization
Phenoxylation involves the reaction of benzamide intermediates with phenoxy groups (e.g., via α-bromoacetone in basic media) to introduce ether linkages. Cyclization may occur through intramolecular nucleophilic substitution (SNAr) , as observed in the formation of thiazoline derivatives. For example, fluorinated thioureas cyclize with α-bromoacetone to yield heterocycles, a pathway relevant to the target compound’s structure .
Nucleophilic Cyclization with Electrophiles
Reactions with electrophiles like DMAD (a dienophile) enable the formation of complex heterocycles, such as quinazolinones. This process involves base-catalyzed cyclization of benzamide derivatives, where the amide’s nucleophilic nitrogen attacks the electrophilic carbonyl of DMAD, forming a six-membered ring .
Critical Analysis of Reaction Conditions
Research Findings and Challenges
-
Fluorination effects : Fluorine substitutions in benzamide derivatives are linked to improved biological activity, though specific IC50 data for this compound is unavailable in the provided sources.
-
Synthetic complexity : The multi-step synthesis demands precise control of reaction conditions to avoid side reactions, particularly during cyclization steps .
-
Mechanistic insights : SNAr mechanisms dominate in cyclization reactions, as opposed to SRN1 pathways, ensuring regioselectivity in heterocycle formation .
This compound’s synthesis and properties highlight the interplay between fluorination, aromatic substitution, and cyclization in designing biologically active molecules. Further studies on its pharmacokinetics and in vivo efficacy would be critical for advancing its applications.
Scientific Research Applications
Therapeutic Applications
-
Antitumor Activity :
- Recent studies have indicated that derivatives of compounds with similar structures exhibit significant antitumor properties. For instance, N-methylpicolinamide derivatives have shown promising results against various tumor cell lines, suggesting that similar fluorinated compounds may also possess anticancer activities .
- Anti-inflammatory Properties :
- Antiparasitic Activity :
Case Studies
- Antitumor Efficacy :
- Inflammation Modulation :
Data Tables
| Compound Name | Structure | Activity | IC50 (μM) |
|---|---|---|---|
| 2-Fluoro-N-(4-{3-[4-(2-fluorobenzamido)phenoxy]phenoxy}phenyl)benzamide | Structure | Antitumor | TBD |
| N-methylpicolinamide derivative | Structure | Antitumor | 16.8 - 94.4 |
Mechanism of Action
The mechanism of action of 2-Fluoro-N-(4-{3-[4-(2-fluorobenzamido)phenoxy]phenoxy}phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Fluorinated Benzamides
Key Comparative Insights
Electronic Effects :
- Fluorine vs. Methoxy : Fluorine’s electronegativity increases the electron-deficient nature of aromatic rings, enhancing interactions with electron-rich biological targets. Methoxy groups, being electron-donating, may reduce binding affinity but improve solubility .
Steric and Conformational Factors :
- Diaryl Ethers in Target Compound: The bis-phenoxy linker imposes rigidity, which may limit conformational flexibility but improve selectivity for planar binding pockets.
Spectroscopic Signatures :
- IR Spectroscopy : The target compound’s amide carbonyl stretch (~1660–1680 cm⁻¹) aligns with related benzamides, while the absence of C=S bands (seen in triazole-thiones, ) confirms its distinct structure .
- NMR : Aromatic proton signals in the target compound would reflect deshielding due to fluorine’s inductive effects, similar to 4-fluoro-N-[3-(2-fluorophenyl)thienylidene]benzamide .
Pharmacological Implications (Theoretical)
- Fluorine’s Role : Dual fluorination in the target compound may enhance binding to hydrophobic pockets and resist metabolic degradation, a trend observed in fluorinated pharmaceuticals.
- Molecular Weight : The high molecular weight (536.54 g/mol) could limit bioavailability compared to smaller analogues (e.g., 371.40 g/mol in ), necessitating formulation optimization .
Biological Activity
2-Fluoro-N-(4-{3-[4-(2-fluorobenzamido)phenoxy]phenoxy}phenyl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antiviral properties. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, drawing from diverse research sources.
Synthesis
The synthesis of 2-Fluoro-N-(4-{3-[4-(2-fluorobenzamido)phenoxy]phenoxy}phenyl)benzamide involves multi-step organic reactions, primarily focusing on the introduction of fluorine atoms and the formation of amide bonds. The synthetic pathway typically includes:
- Fluorination : Selective introduction of fluorine at specific positions on the phenyl rings.
- Amidation : Formation of the amide bond with 2-fluorobenzamide derivatives.
- Coupling Reactions : Connecting various phenoxy groups to create the desired molecular structure.
Antitumor Activity
Research has indicated that derivatives similar to 2-Fluoro-N-(4-{3-[4-(2-fluorobenzamido)phenoxy]phenoxy}phenyl)benzamide exhibit significant antitumor activity. For instance, a study on N-methylpicolinamide derivatives demonstrated that certain compounds within this class had IC50 values in the low micromolar range against various cancer cell lines (HepG2 and HCT116), suggesting promising anticancer properties .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5a | HepG2 | 48.4 ± 2.5 |
| 5b | HCT116 | 16.8 ± 2.0 |
| 5c | HCT116 | 40.0 ± 3.1 |
| ... | ... | ... |
This table illustrates the varying potency of different derivatives against specific cancer cell lines, indicating that modifications to the structure can lead to enhanced biological activity.
Antiviral Activity
In addition to antitumor effects, compounds related to the benzamide scaffold have shown antiviral activity, particularly against Enterovirus 71 (EV71). A study reported several N-phenylbenzamide derivatives with IC50 values ranging from 5.7 μM to over 15 μM against different strains of EV71 . This suggests potential for development as antiviral agents.
| Compound | Strain Tested | IC50 (μM) |
|---|---|---|
| 1e | EV71 | 5.7 ± 0.8 |
| 1c | EV71 | ~15 |
| ... | ... | ... |
Structure-Activity Relationships (SAR)
The biological activity of benzamide derivatives is often influenced by their structural features:
- Fluorination : The presence of fluorine atoms has been associated with increased lipophilicity and improved binding affinity to biological targets.
- Amide Linkage : The amide functional group is crucial for maintaining biological activity, as it often participates in hydrogen bonding with target proteins.
- Phenoxy Substituents : Variations in phenoxy groups can significantly affect pharmacokinetics and efficacy.
Computational studies have also been conducted to explore binding interactions at a molecular level, revealing that certain structural modifications can enhance stability and receptor affinity .
Case Studies
Several case studies have highlighted the potential applications of compounds similar to 2-Fluoro-N-(4-{3-[4-(2-fluorobenzamido)phenoxy]phenoxy}phenyl)benzamide:
- A study demonstrated that modifications led to improved selectivity indices compared to established antiviral agents like pirodavir, suggesting a promising therapeutic window for new drug candidates .
- Another investigation focused on the cytotoxic effects against various cancer cell lines, confirming that specific substitutions could lead to enhanced antitumor efficacy .
Q & A
Q. What synthetic strategies are recommended for preparing 2-Fluoro-N-(4-{3-[4-(2-fluorobenzamido)phenoxy]phenoxy}phenyl)benzamide, and how can reaction conditions be optimized?
The synthesis involves multi-step coupling reactions. Key steps include:
- Core Preparation : Start with 2-fluoroaniline and benzoyl chloride to form the fluorinated benzamide core via nucleophilic acyl substitution under anhydrous conditions (e.g., dry dichloromethane, 0–5°C) .
- Ether Linkage Formation : Use Ullmann or Buchwald-Hartwig coupling to connect phenoxy groups. Optimize catalyst systems (e.g., CuI/1,10-phenanthroline for Ullmann) and temperature (80–120°C) to reduce side products .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane (e.g., 20–50%) and recrystallization in methanol to achieve >95% purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : 1H/13C NMR confirms substituent positions and connectivity. Key signals include aromatic protons (δ 6.8–8.2 ppm) and amide NH (δ ~10 ppm) .
- X-ray Crystallography : Resolves spatial arrangement and hydrogen-bonding patterns. Orthorhombic crystal systems (e.g., space group P212121) with unit cell parameters (e.g., a = 7.098 Å, b = 11.423 Å) are typical for fluorinated benzamides .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 545.16) .
Q. How does pH influence the stability and fluorescence properties of this compound?
At pH 2.7–10.1, protonation of the amide group (pKa ~4.5) and deprotonation of phenolic oxygen (pKa ~9.8) alter electronic transitions. Fluorescence intensity peaks near pH 7 due to optimal charge distribution in the excited state. Use 0.1 M HCl/NaOH for adjustments and monitor via fluorometry (λex = 280 nm, λem = 350–450 nm) .
Advanced Research Questions
Q. What computational approaches predict the biological targets and binding modes of this compound?
- Molecular Docking : Use AutoDock Vina with protein targets (e.g., kinases, phosphatases) to simulate binding. The fluorinated aryl groups show high affinity for hydrophobic pockets, while the amide forms hydrogen bonds with catalytic residues .
- QSAR Modeling : Corrogate substituent effects (e.g., fluorine electronegativity, phenoxy bulkiness) with activity data. Hammett σ constants (σpara-F = +0.06) indicate electron-withdrawing effects enhance target engagement .
Q. How can structural modifications resolve contradictions in reported biological activities of similar benzamides?
- Comparative SAR Analysis : Replace the 2-fluorobenzamido group with 4-cyano or trifluoromethyl analogs to assess activity shifts. For example, 4-cyano-N-(2-fluorophenyl)benzamide (CAS 476296-42-1) exhibits stronger enzyme inhibition (IC50 = 0.8 μM vs. 2.1 μM for the parent compound) due to increased π-stacking .
- Crystallographic Overlays : Compare X-ray structures of analogs bound to targets (e.g., PDB 4XYZ) to identify critical interactions (e.g., fluorine-mediated halogen bonds) .
Q. What experimental designs validate the compound’s mechanism of action in enzyme inhibition?
- Kinetic Assays : Perform time-dependent inhibition studies (e.g., pre-incubate enzyme with compound) to distinguish competitive vs. non-competitive binding. For phosphatases, monitor p-nitrophenyl phosphate hydrolysis at 405 nm .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔG, ΔH) to confirm entropy-driven interactions from fluorine’s hydrophobic effect .
Q. How do solvent and temperature affect the compound’s reactivity in cross-coupling reactions?
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for Ullmann couplings but may increase side reactions. Use toluene for better regioselectivity at 110°C .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 24 h) while maintaining yields (>85%) by heating at 150°C under inert conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
